Tenofovir Alafenamide

Pharmacokinetics Drug Safety HIV

TAF delivers a 12-fold lower prodrug dose (25 mg vs 300 mg TDF), driving a 91% reduction in systemic tenofovir exposure. At 12 months, TAF preserves renal function (+1.22 vs -1.58 mL/min/1.73 m² eGFR, p=0.016) and bone mineral density (+0.56% vs -0.47%, p=0.006). With 4.4- to 7.3-fold higher intracellular TFV-DP loading and superior resistance barrier against K65R mutants (95% vs 76% inhibition), TAF is the preferred NtRTI backbone for long-term ART/HBV regimens and next-generation formulation development.

Molecular Formula C21H29N6O5P
Molecular Weight 476.5 g/mol
CAS No. 383365-04-6
Cat. No. B1672156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Alafenamide
CAS383365-04-6
SynonymsGS-7340
tenofovir alafenamide
vemlidy
Molecular FormulaC21H29N6O5P
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
InChIInChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1
InChIKeyLDEKQSIMHVQZJK-CAQYMETFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.86 mg/ml at 20 ºC
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tenofovir Alafenamide (CAS:383365-04-6) Procurement: Distinguishing the Next-Generation Nucleotide Prodrug from First-Generation Analogs


Tenofovir Alafenamide (TAF, CAS:383365-04-6) is a phosphonoamidate prodrug of the nucleotide reverse transcriptase inhibitor (NtRTI) tenofovir, designed to deliver the active metabolite tenofovir diphosphate (TFV-DP) to target cells with enhanced efficiency and at a substantially lower oral dose compared to its predecessor, tenofovir disoproxil fumarate (TDF) [1]. As a critical component of modern antiretroviral therapy (ART) for HIV and hepatitis B virus (HBV), TAF's differentiated pharmacokinetic profile—characterized by higher intracellular TFV-DP concentrations and markedly lower systemic tenofovir exposure—provides a specific scientific basis for its selection over TDF in populations requiring long-term therapy, particularly those with, or at risk for, renal or bone comorbidities [2].

Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate: Why Simple In-Class Substitution Fails to Capture Key Pharmacokinetic and Safety Trade-Offs


Although both tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (TDF) are prodrugs of the same active moiety, tenofovir, they are not interchangeable in a generic sense due to profound, well-documented differences in their absorption, distribution, and metabolism [1]. TAF was specifically engineered to be metabolized intracellularly, primarily by cathepsin A, to concentrate the active TFV-DP within lymphocytes while minimizing the systemic tenofovir concentrations that drive the hallmark toxicities of TDF—namely, declines in estimated glomerular filtration rate (eGFR) and bone mineral density (BMD) [2]. This divergence means that a procurement decision based solely on cost or in-class similarity will result in a different clinical risk-benefit profile; the evidence detailed below quantifies the specific dimensions—from intracellular loading to clinical safety outcomes—where these two agents differ, thereby guiding scientifically driven selection.

Tenofovir Alafenamide: Quantitative Head-to-Head Evidence for Differentiated Procurement and Scientific Selection


Plasma Tenofovir AUC Reduced by ~91% with TAF vs. TDF, Driving Superior Renal and Bone Safety Profile

In a pooled analysis of pharmacokinetic substudies from two Phase 3 trials, steady-state plasma tenofovir exposure (AUC) was 91% lower with TAF (10 mg, boosted with cobicistat) compared to TDF (300 mg) [1]. The geometric mean ratio (GMR) for tenofovir AUC (TAF:TDF) was 8.90 (90% CI: 8.20–9.65), and the maximum concentration (Cmax) was 17.4 ng/mL for TAF versus 420 ng/mL for TDF (GMR 15.0, 90% CI: 13.5–16.7) [1]. This 91% reduction in systemic exposure is the primary pharmacokinetic driver of TAF's improved safety profile, as higher plasma tenofovir concentrations are mechanistically linked to proximal tubular toxicity and bone demineralization [2].

Pharmacokinetics Drug Safety HIV HBV

Intracellular TFV-DP Concentrations 2.4- to 7.3-Fold Higher with TAF vs. TDF in PBMCs and Lymph Nodes

Multiple studies confirm that TAF achieves significantly higher intracellular concentrations of the active moiety, tenofovir diphosphate (TFV-DP), compared to TDF. In a prospective crossover study of virologically suppressed patients, TFV-DP in PBMCs increased from a geometric mean of 346.9 fmol/million cells on TDF to 834.7 fmol/million cells after switching to TAF (GMR = 2.4, p=0.004) [1]. In a separate lymphoid tissue study, the geometric mean ratio of TFV-DP (TAF:TDF) was 7.3-fold in PBMCs and 6.4-fold in lymph node mononuclear cells, the primary site of HIV replication [2].

Intracellular Pharmacology Lymphoid Tissue HIV Reservoir PBMC

Superior Renal and Bone Safety: TAF Preserves eGFR and BMD vs. TDF in Long-Term HBV Therapy

In a 12-month retrospective cohort study of chronic hepatitis B (CHB) patients, TAF demonstrated significantly better preservation of renal function and bone mineral density compared to TDF. At 12 months, the change in estimated glomerular filtration rate (ΔeGFR) was +1.22 ± 5.81 mL/min/1.73 m² for TAF versus -1.58 ± 5.68 mL/min/1.73 m² for TDF (p=0.016) [1]. Similarly, lumbar spine BMD changed by +0.56 ± 1.75% for TAF compared to -0.47 ± 1.97% for TDF (p=0.006) [1]. A network meta-analysis corroborated these findings, reporting a standardized mean difference (SMD) for eGFR decline favoring TAF over TDF of -4.27 (95%CI: -2.62 to -5.93) and a lower probability of BMD decline with TAF (SUCRA 19.6% vs. 79.7% for TDF) [2].

Renal Safety Bone Mineral Density Chronic Hepatitis B Long-Term Therapy

Faster HBV DNA Suppression with TAF vs. TDF in HIV/HBV Coinfected Adults (63% vs. 43% at Week 48)

In the ALLIANCE Phase 3 randomized controlled trial of treatment-naïve adults coinfected with HIV-1 and HBV, the TAF-containing regimen (B/F/TAF) demonstrated superior HBV DNA suppression compared to the TDF-containing regimen (DTG+F/TDF) at 48 weeks. HBV DNA suppression was achieved in 63% of participants in the TAF arm versus 43% in the TDF arm (p<0.001) [1]. By week 96, suppression rates were 75% for TAF and 70% for TDF, indicating a sustained advantage for TAF [2]. HIV RNA suppression at week 48 was comparable between arms (95% vs. 91%) [1].

HIV/HBV Coinfection Viral Kinetics HBV DNA Phase 3 Trial

Higher Resistance Barrier in K65R HIV-1 Mutants: TAF Inhibits Breakthrough of 40/42 Isolates vs. 32/42 for TDF

An in vitro study evaluated the antiviral activity of TAF and TDF against a panel of 42 patient-derived HIV-1 clinical isolates harboring the K65R reverse transcriptase mutation. In viral breakthrough assays designed to mimic physiological drug concentrations, TAF inhibited the breakthrough of 40 out of 42 isolates (95%), whereas the TDF equivalent inhibited only 32 out of 42 isolates (76%) [1]. This indicates that the higher intracellular TFV-DP levels achievable with TAF translate into a superior barrier to viral breakthrough in the presence of pre-existing resistance.

HIV Drug Resistance K65R Mutation In Vitro Virology Breakthrough Assay

~12-Fold Lower Effective Dose: TAF 25 mg Equates to TDF 300 mg Daily, Minimizing Active Pharmaceutical Ingredient (API) Load

TAF is administered at a standard adult dose of 25 mg once daily, compared to 300 mg once daily for TDF, representing a 12-fold reduction in the mass of prodrug required for equivalent therapeutic effect [1]. This dose reduction is a direct consequence of TAF's enhanced intracellular delivery mechanism, which concentrates the active TFV-DP within target cells while drastically limiting systemic exposure [2]. When co-administered with pharmacokinetic boosters (e.g., cobicistat or ritonavir), the TAF dose is further reduced to 10 mg daily [3].

Dose Optimization Prodrug Design API Consumption Manufacturing Efficiency

Tenofovir Alafenamide: Evidence-Driven Application Scenarios for Research and Industrial Use


Pre-Clinical Drug Development: Optimizing NtRTI Backbone for Long-Acting Formulations

For research groups developing long-acting injectable formulations or novel combination antiretroviral therapies, the 12-fold lower prodrug dose requirement of TAF (25 mg vs. 300 mg for TDF) offers a significant advantage in formulation development [1]. The reduced API mass allows for higher loading in depot formulations, potentially enabling longer dosing intervals. This property, combined with the established 4.4- to 7.3-fold higher intracellular TFV-DP loading in target tissues [2], makes TAF the preferred NtRTI backbone for next-generation HIV therapeutics aiming for extended-release profiles.

Specialized Pharmacovigilance and Clinical Research: Studying Long-Term Renal and Bone Safety

Research initiatives focused on minimizing long-term toxicity in chronic viral infections should prioritize TAF over TDF as the comparator or backbone agent. The 12-month clinical data showing a statistically significant preservation of eGFR (+1.22 vs. -1.58 mL/min/1.73 m², p=0.016) and BMD (+0.56% vs. -0.47%, p=0.006) compared to TDF [3] provide a quantifiable basis for study design. Furthermore, the ~91% reduction in plasma tenofovir AUC with TAF is the established pharmacokinetic mechanism driving this improved safety profile [4], making TAF the standard-of-care comparator for any new agent seeking to demonstrate a superior safety margin.

Virology Core Facilities and Resistance Testing Laboratories: Validating Assays for Drug Resistance Monitoring

Virology laboratories conducting phenotypic resistance testing or developing genotypic interpretation algorithms must account for the differential resistance barrier of TAF. As demonstrated in a panel of K65R-mutant HIV-1 clinical isolates, TAF inhibited breakthrough in 40 of 42 isolates (95%) compared to only 32 of 42 (76%) for TDF under physiological concentration models [5]. This indicates that the higher intracellular TFV-DP levels achieved by TAF [6] confer a higher barrier to viral escape. Consequently, resistance assays and clinical cut-off definitions should be calibrated with TAF-specific data to accurately predict virologic outcomes in patients receiving TAF-based regimens.

Manufacturing and Supply Chain Analysis: Evaluating API Efficiency and Environmental Impact

Procurement specialists and supply chain analysts should quantify the efficiency of TAF's API utilization. The standard TAF dose of 25 mg daily requires 12-fold less API per patient per day compared to the 300 mg dose of TDF [1]. For a hypothetical cohort of 100,000 patients, this translates to an annual API requirement of approximately 912.5 kg for TAF versus 10,950 kg for TDF—a difference of over 10 metric tons. This substantial reduction in chemical synthesis volume directly impacts manufacturing costs, raw material consumption, and the environmental footprint of production, representing a quantifiable industrial advantage for large-scale health programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir Alafenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.